4-乙氧基-3-甲氧基苯甲酸甲酯

描述

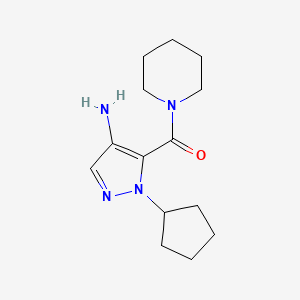

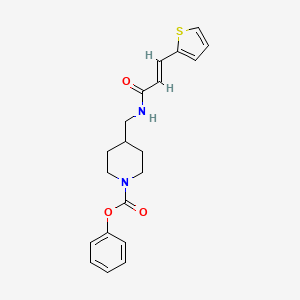

“Methyl 4-ethoxy-3-methoxybenzoate” is a chemical compound with the molecular formula C11H14O4 . It is a derivative of benzoic acid, which is commonly used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of “Methyl 4-ethoxy-3-methoxybenzoate” involves several steps. One method involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of K2CO3 and acetone . The reaction is carried out at 65°C for 24 hours .Molecular Structure Analysis

The molecular structure of “Methyl 4-ethoxy-3-methoxybenzoate” consists of a benzoic acid core with ethoxy and methoxy functional groups attached to the benzene ring . The exact positions of these groups on the benzene ring can be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

“Methyl 4-ethoxy-3-methoxybenzoate” can undergo various chemical reactions due to the presence of the ester functional group. For instance, it can participate in hydrolysis reactions to form carboxylic acids and alcohols . It can also undergo reactions with amines to form amides .科学研究应用

光稳定剂性质:水杨酸甲酯和相关化合物,如 2-甲氧基苯甲酸甲酯和 4-羟基苯甲酸甲酯,已因其产生和猝灭单线态分子氧的能力而受到研究,这一性质在光稳定中很重要。这些化合物用作针对 O2(1Δg) 介导降解的光保护材料中的掺杂剂 (Soltermann 等人,1995)。

热化学性质:研究重点在于了解甲氧基苯甲酸甲酯的结构和热化学性质,包括它们的燃烧和汽化焓。这些研究对于了解这些化合物的稳定性和反应性至关重要 (Flores 等人,2019)。

抗氧化活性:已合成 2-乙氧基-4-[(5-氧代-3-苯基-1,5-二氢-1,2,4-三唑-4-亚胺基)-甲基]-苯基-4-甲氧基苯甲酸酯等化合物,并对其抗氧化活性、光谱、电子和热力学性质进行了评估。这些研究有助于开发具有潜在生物应用的新材料 (Medetalibeyoglu,2021)。

生物降解研究:对底物与来自铜绿假单胞菌的 4-甲氧基苯甲酸酯 O-脱甲基酶系统相互作用的研究表明,这些化合物如何被生物降解,这对于了解它们的环境影响和潜在的生物技术应用非常重要 (Bernhardt 等人,1973)。

细菌中的代谢途径:已经对厌氧菌对甲氧基苯甲酸的代谢进行了研究。这些发现对于理解可能影响这些化合物环境归宿的微生物途径非常重要 (Deweerd 等人,1988)。

合成与表征:对各种甲氧基苯甲酸酯衍生物的合成及其结构解析的研究对于开发具有潜在工业和药理应用的新化合物至关重要。这包括对 4-氨基-5-乙基磺酰基-2-甲氧基苯甲酸和相关化合物合成的研究 (王宇,2008)。

安全和危害

As with all chemicals, “Methyl 4-ethoxy-3-methoxybenzoate” should be handled with care. Users should avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

未来方向

属性

IUPAC Name |

methyl 4-ethoxy-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-15-9-6-5-8(11(12)14-3)7-10(9)13-2/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLQOCXAZMSAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride](/img/structure/B3015567.png)

![2-(2-(4-(3-(2-(3,4-dimethylphenoxy)ethoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B3015574.png)

![2-(3-fluorophenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B3015575.png)

![N-(1-Benzyl-4-cyanopiperidin-4-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B3015576.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B3015577.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3015580.png)

![2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3015583.png)